2-(2-Chloroethyl)-6-methoxypyridine
Description
Overview of Pyridine (B92270) Heterocycles in Modern Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic organic compound with the chemical formula C5H5N, is a cornerstone of modern organic chemistry. numberanalytics.comwikipedia.org Structurally similar to benzene (B151609), one methine group (=CH−) is replaced by a nitrogen atom. wikipedia.org This substitution imparts unique properties to the pyridine ring, making it a versatile building block in the synthesis of a wide array of chemical compounds. numberanalytics.com
Pyridine and its derivatives are fundamental to numerous applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The nitrogen atom in the pyridine ring is sp2 hybridized, and the ring is planar with a delocalized π-electron system, which is responsible for its aromatic character and stability. numberanalytics.com The lone pair of electrons on the nitrogen atom lies in an sp2 orbital in the plane of the ring and does not participate in the aromatic system. libretexts.orgopenstax.org This electronic configuration allows pyridine to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. numberanalytics.com
The reactivity of pyridine can be categorized into three main types. It undergoes electrophilic substitution, showcasing its aromatic properties. It also reacts with nucleophiles at the 2 and 4 positions, behaving similarly to imines and carbonyls. Furthermore, the nitrogen atom can react with many Lewis acids, a reactivity pattern akin to tertiary amines. wikipedia.org
Importance of Chloroethyl and Methoxy (B1213986) Substituents in Chemical Compound Design
The introduction of specific substituent groups onto a core molecular scaffold is a key strategy in medicinal chemistry and materials science to modulate the properties of a compound. The chloroethyl and methoxy groups are particularly significant in the design of novel chemical entities.
The chloro substituent is a versatile and influential group in drug discovery. chemrxiv.org Its presence can profoundly affect a molecule's physicochemical and biological properties. Chlorine is one of the most utilized industrial chemicals and is a key ingredient in numerous drugs for treating a wide range of diseases. nih.gov The inclusion of a chlorine atom can alter a compound's lipophilicity, electronic distribution, and metabolic stability, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
The chloroethyl group (-CH2CH2Cl) combines the features of an alkyl chain and a reactive chlorine atom. The ethyl spacer provides conformational flexibility, while the terminal chlorine atom can act as a leaving group in nucleophilic substitution reactions or as an alkylating agent. This functionality is particularly useful for creating covalent bonds with biological targets or for serving as a reactive handle for further chemical modifications.
Structural Context of 2-(2-Chloroethyl)-6-methoxypyridine within Pyridine Chemistry
This compound is a disubstituted pyridine derivative that incorporates the aforementioned chloroethyl and methoxy functional groups. Its structure is characterized by a pyridine ring with a 2-chloroethyl group at the 2-position and a methoxy group at the 6-position.
The pyridine core provides the foundational aromatic and heterocyclic properties. The substituents at the 2 and 6 positions significantly influence the electronic and steric environment of the molecule. The methoxy group at the 6-position is an electron-donating group, which can affect the reactivity of the pyridine ring. The 2-chloroethyl group introduces a reactive electrophilic center at the terminal carbon of the ethyl chain, making it susceptible to nucleophilic attack.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(2-chloroethyl)-6-methoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6H2,1H3 |
InChI Key |
UVLVFAIOCPTQEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloroethyl 6 Methoxypyridine
Purity and Isolation Techniques in the Synthesis of 2-(2-Chloroethyl)-6-methoxypyridine
Following the synthesis, the isolation and purification of this compound are critical steps to obtain the compound in a desired state of purity. The choice of technique depends on the physical properties of the compound (e.g., boiling point, polarity) and the nature of the impurities present in the reaction mixture.
A typical workup procedure after a synthesis reaction might involve several steps. prepchem.com First, the reaction mixture is often quenched, for example, with water, and the product is extracted into a suitable organic solvent. The organic layer is then washed with water or brine to remove inorganic salts and other water-soluble impurities. After drying the organic solution over an anhydrous agent like sodium sulfate, the solvent is removed under vacuum. prepchem.com
Common purification techniques include:
Distillation: Given that many pyridine (B92270) derivatives are liquids, fractional distillation under reduced pressure (vacuum distillation) is a common method for purification. This technique separates compounds based on differences in their boiling points. 2-Chloro-6-methoxypyridine (B123196), a related compound, has a boiling point of 185-186 °C at atmospheric pressure, suggesting that the target compound might also be amenable to distillation. sigmaaldrich.com
Column Chromatography: This is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel or alumina) while being carried by a mobile phase (a solvent or mixture of solvents). rsc.org It is particularly useful for removing impurities with polarities similar to the product. For pyridine compounds, which are basic, using a stationary phase that has been neutralized (e.g., with triethylamine) can prevent streaking and improve separation.
Crystallization: If the final compound is a solid, crystallization from a suitable solvent system can be a very effective method for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
Acid-Base Extraction: The basic nature of the pyridine nitrogen atom can be exploited for purification. The crude product can be dissolved in an organic solvent and treated with a dilute acid solution. The protonated pyridine derivative will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified to deprotonate the pyridine, and the pure product re-extracted into an organic solvent. prepchem.com
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Mechanistic Studies of 2 2 Chloroethyl 6 Methoxypyridine
Reactivity Profile of the Chloroethyl Group
The chloroethyl substituent is the most reactive site on the molecule for many transformations, primarily due to the presence of a good leaving group (chloride) on a primary carbon. This moiety imparts the characteristics of an alkylating agent to the molecule.
Nucleophilic Substitution Reactions at the Ethyl Chloride Moiety
The carbon atom attached to the chlorine in the ethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This results in the displacement of the chloride ion in a classical SN2 (bimolecular nucleophilic substitution) reaction. The reaction proceeds via a backside attack, leading to an inversion of configuration if the carbon were chiral.
Common nucleophiles that can react with 2-(2-Chloroethyl)-6-methoxypyridine include amines, azides, cyanides, and thiolates. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 2-(2-azidoethyl)-6-methoxypyridine. This type of transformation is valuable for introducing nitrogen-containing functional groups which can be further elaborated, for example, through reduction of the azide to an amine or via click chemistry. prepchem.comnih.gov Similarly, primary or secondary amines can be used to generate substituted ethylamine (B1201723) derivatives.
The general scheme for these substitutions is as follows: Nu⁻ + this compound → 2-(2-Nu-ethyl)-6-methoxypyridine + Cl⁻
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)-6-methoxypyridine |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(6-Methoxypyridin-2-yl)propanenitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(6-Methoxypyridin-2-yl)ethanol |
| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | 2-(2-(Phenylthio)ethyl)-6-methoxypyridine |
| Amine (R₂NH) | Diethylamine (Et₂NH) | N,N-Diethyl-2-(6-methoxypyridin-2-yl)ethanamine |
Intramolecular Cyclization Reactions and Ring Formation Potential
A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The pyridine (B92270) nitrogen, being nucleophilic, can attack the electrophilic carbon of the chloroethyl side chain in an intramolecular SN2 reaction. This process leads to the formation of a five-membered ring, resulting in a quaternary ammonium (B1175870) salt, specifically a 6-methoxy-2,3-dihydroindolizinium chloride.
This type of cyclization is a powerful tool in heterocyclic synthesis for constructing fused ring systems. The resulting indolizinium scaffold is a core structure in various natural products and pharmacologically active compounds. The reaction is typically promoted by heat or in the presence of a non-nucleophilic base to neutralize any generated acid. The initial formation of this cyclic intermediate is a key step in the mechanism of action for certain bifunctional alkylating agents. pharmacy180.com
Alkylating Properties in Organic Transformations
Owing to the reactive chloroethyl group, this compound is an effective alkylating agent. nih.govoncohemakey.com It can transfer the 2-(6-methoxypyridin-2-yl)ethyl group to a variety of nucleophilic substrates. This property is exploited in organic synthesis to introduce this specific pyridyl moiety into larger molecules.
The mechanism of alkylation typically follows an SN2 pathway, especially with soft and non-hindered nucleophiles. pharmacy180.com The efficiency of the alkylation can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For example, it can alkylate the nitrogen atom of other heterocyclic rings, the oxygen of phenols, or the sulfur of thiols. This reactivity is foundational to its use as a building block in the synthesis of more complex chemical structures. researchgate.net
Table 2: Alkylation of Various Nucleophiles
| Nucleophilic Substrate | Product after Alkylation |
|---|---|
| Phenol | 1-Methoxy-2-(2-phenoxyethyl)pyridine |
| Imidazole | 1-(2-(6-Methoxypyridin-2-yl)ethyl)-1H-imidazole |
| Thiophenol | 2-(2-(Phenylthio)ethyl)-6-methoxypyridine |
| Malonic Ester (anion) | Diethyl 2-(2-(6-methoxypyridin-2-yl)ethyl)malonate |
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the 6-position of the pyridine ring is generally less reactive than the chloroethyl side chain. However, it significantly influences the electronic properties of the pyridine ring and can be chemically modified under specific conditions.
Cleavage and Derivatization of the Methoxy Ether Linkage
The ether linkage of the methoxy group can be cleaved to yield the corresponding pyridin-6-ol (or its pyridin-6-one tautomer). This demethylation is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). nih.gov For instance, treating a methoxypyridine derivative with HBr in acetic acid at elevated temperatures can effectively remove the methyl group. nih.gov
The resulting hydroxyl group can then be used for further derivatization, for example, through esterification or etherification, providing a route to a different class of substituted pyridines. Selective cleavage of methoxy groups is a known strategy in carbohydrate and natural product chemistry. nih.govresearchgate.net
Influence of the Methoxy Group on Pyridine Ring Reactivity
The methoxy group is a strong electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. On the pyridine ring, the net effect is electron donation, which increases the electron density of the aromatic system. This has several consequences for the ring's reactivity.
The increased electron density makes the pyridine ring more susceptible to electrophilic attack than an unsubstituted pyridine, although pyridine is generally electron-deficient and resistant to such reactions. The methoxy group at the 6-position (ortho to the nitrogen) particularly activates the 3- and 5-positions towards electrophiles.
Conversely, the electron-donating nature of the methoxy group deactivates the ring towards nucleophilic aromatic substitution (SNAr). Pyridines typically undergo SNAr at the 2-, 4-, and 6-positions, especially if a good leaving group is present. The electron-donating methoxy group at position 6 would destabilize the negatively charged Meisenheimer-like intermediate that forms during a nucleophilic attack at other positions, thus slowing down such reactions. rsc.org This electronic influence is a key consideration in the design of synthetic routes involving substituted pyridines. researchgate.netnih.gov
Reactivity of the Pyridine Nucleus
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring to a great extent. uoanbar.edu.iq
In the case of this compound, the substituents play a crucial role in directing any potential EAS reactions. The methoxy group at the C6 position is an activating group that directs incoming electrophiles to the ortho and para positions. utexas.edu In this molecule, the ortho position is C5 and the para position is C3. The 2-(2-chloroethyl) group is a deactivating group. The interplay of these directing effects on the already deactivated pyridine ring suggests that electrophilic substitution, if it occurs, would be challenging and would likely require harsh reaction conditions. The C3 and C5 positions are the most probable sites for substitution, with the C5 position potentially being more favored due to activation by the methoxy group. However, pyridine itself typically directs electrophilic substitution to the C3 position. youtube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Electronic Influence of Substituents | Predicted Reactivity |
| C3 | Activated by 6-methoxy (para), deactivated by pyridine N | Possible site of substitution |
| C4 | Deactivated by pyridine N | Less likely site of substitution |
| C5 | Activated by 6-methoxy (ortho), deactivated by pyridine N | Possible site of substitution |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
Recent research has shown that various nucleophiles, including amines and thiols, can displace leaving groups at the 2-position of pyridines. stackexchange.comproquest.com The reaction of 2-chloro-6-methoxypyridine (B123196) with sodium enolates has been reported to yield mixtures of regioisomers, indicating complex reaction pathways.
Table 2: General Conditions for Nucleophilic Aromatic Substitution on Halopyridines
| Nucleophile | Reagents/Conditions | Product Type |
| Amines | Amine, base (e.g., triethylamine), solvent (e.g., EtOH), heat | Aminopyridine |
| Alkoxides | Sodium alkoxide, alcohol, heat | Alkoxypyridine |
| Thiols | Thiol, base, solvent | Thioether |
The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. This transformation is of significant interest as piperidine derivatives are common motifs in pharmaceuticals. rsc.orgliverpool.ac.uk The hydrogenation of pyridines often requires forcing conditions, such as high pressures and temperatures, due to the stability of the aromatic system. asianpubs.org
A variety of catalysts are effective for the hydrogenation of pyridines, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel. asianpubs.orgclockss.org The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction, especially when other reducible functional groups are present. For this compound, the chloroethyl group could also be susceptible to reduction (hydrodehalogenation).
Recent studies have focused on developing milder and more selective methods for pyridine reduction. For example, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.orgliverpool.ac.uk Transfer hydrogenation using formic acid and a rhodium catalyst has also been reported as an efficient method for the reduction of pyridinium salts to either piperidines or tetrahydropyridines. liv.ac.uk
Table 3: Common Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Conditions | Product |
| PtO₂ (Adams' catalyst) | H₂, acetic acid, 50-70 bar | Piperidine |
| Rh/C | H₂, various solvents, lower pressures | Piperidine |
| Raney Ni | H₂, high pressure, high temperature | Piperidine |
| Rh₂O₃ | H₂, TFE, 5 bar, 40 °C | Piperidine |
Theoretical and Experimental Mechanistic Investigations of this compound Reactions
While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of the key reactions involving the pyridine nucleus are well-established for related compounds.
Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on a 2-halopyridine proceeds via a two-step addition-elimination pathway. youtube.com
Addition of the nucleophile: The nucleophile attacks the C2 carbon, which is electron-deficient due to the inductive effect of the ring nitrogen. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. stackexchange.com The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom.
Elimination of the leaving group: The aromaticity of the pyridine ring is restored by the departure of the leaving group (in this case, it would be the entire chloroethyl group, which is less likely, or a halide if one were present at that position). This step is typically fast.
Computational studies on related systems, such as 2-substituted N-methylpyridinium ions, have shown that the rate-determining step can vary depending on the leaving group and the nucleophile. nih.gov
Hydrogenation: The mechanism for the full hydrogenation of substituted pyridines catalyzed by Lewis acids has been investigated using density functional theory (DFT) calculations. rsc.org For a 2,6-disubstituted pyridine, the proposed pathway involves several stages:
Formation of a frustrated Lewis pair (FLP) between the borane (B79455) catalyst and the pyridine.
Activation of molecular hydrogen by the FLP to form an ion pair intermediate.
A series of intramolecular hydride transfers and proton transfers to sequentially reduce the pyridine ring to a piperidine. rsc.org
The rate-limiting step in this process was calculated to be a proton transfer in the second hydrogenation step. rsc.org These theoretical insights provide a framework for understanding the reduction pathways of substituted pyridines like this compound.
Derivatization and Transformation Chemistry of 2 2 Chloroethyl 6 Methoxypyridine
Synthesis of Novel Heterocyclic Systems from 2-(2-Chloroethyl)-6-methoxypyridine
The strategic positioning of the reactive chloroethyl side chain adjacent to the pyridine (B92270) nitrogen makes this compound an excellent precursor for constructing fused and complex heterocyclic systems.
The most significant application of this compound is as a key intermediate in the synthesis of Olanzapine, an atypical antipsychotic drug. google.comsemanticscholar.org The synthesis involves a pivotal cyclization step where the chloroethyl group acts as an electrophile in an intermolecular reaction with a complex amine.
This reaction pathway involves the nucleophilic attack of the secondary amine of 4-amino-2-methyl-10H-thieno[2,3-b] Current time information in Bangalore, IN.thieme-connect.combenzodiazepine on the terminal carbon of the chloroethyl side chain of this compound. This forms a new carbon-nitrogen bond, effectively creating the piperazine (B1678402) ring of Olanzapine and completing the synthesis of the complex seven-membered diazepine (B8756704) ring system fused with thiophene (B33073) and benzene (B151609) rings. semanticscholar.orgresearchgate.netresearchgate.net This transformation is a prime example of building a novel heterocyclic system via a cyclization pathway originating from the chloroethyl group.
Table 1: Cyclization Reaction for Olanzapine Synthesis
| Reactant A | Reactant B | Product | Reaction Type |
|---|
In the context of this compound, condensation reactions leading to novel heterocyclic systems are best exemplified by the multi-step synthesis that ultimately yields Olanzapine. While classic condensation reactions like the Hantzsch or Kröhnke syntheses build the pyridine ring itself from simpler acyclic precursors, the use of this compound involves its "condensation" with another large heterocyclic molecule. thieme-connect.comnih.gov
The formation of Olanzapine can be viewed as a condensation reaction in a broader sense, where two large molecular fragments are joined with the elimination of a small molecule (in this case, hydrogen chloride). semanticscholar.orgresearchgate.net The reaction to form the intermediate for Olanzapine, 4-amino-2-methyl-10H-thieno[2,3-b] Current time information in Bangalore, IN.thieme-connect.combenzodiazepine, itself involves an intramolecular cyclocondensation. researchgate.net Subsequently, the reaction with this compound finalizes the complex heterocyclic structure. google.com
Functional Group Interconversions of the Chloroethyl Moiety
The chloroethyl group is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity is the cornerstone of its utility in synthesis, allowing for the introduction of a wide variety of functional groups.
The reaction with the amine to form Olanzapine is a classic example. semanticscholar.org Beyond this, the chlorine atom can be readily displaced by other nucleophiles to generate a diverse array of derivatives. These transformations allow for significant molecular modifications. For instance, reaction with sodium azide (B81097) would yield an azidoethyl derivative, which can be further reduced to an aminoethyl group. Similarly, substitution with sodium cyanide would introduce a cyanoethyl group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Table 2: Potential Nucleophilic Substitutions of the Chloroethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R₂NH | Amino |
| Azide | NaN₃ | Azido |
| Cyanide | NaCN | Cyano |
| Iodide | NaI | Iodo |
| Thiolate | RSNa | Thioether |
Modifications of the Methoxy (B1213986) Group for Further Functionalization
The methoxy group at the C-6 position is relatively stable but can be modified, most commonly through O-demethylation, to yield the corresponding 6-hydroxy-2-(2-chloroethyl)pyridine, which exists in its tautomeric form, 6-chloroethyl-2-pyridone. This transformation is significant as it unmasks a hydroxyl group, opening up new avenues for derivatization such as etherification or esterification.
Several reagents are effective for the demethylation of methoxypyridines. thieme-connect.comelsevierpure.comchem-station.com
Boron Tribromide (BBr₃): This strong Lewis acid is a highly effective reagent for cleaving aryl methyl ethers, typically used at low temperatures. chem-station.com
L-Selectride®: This bulky reducing agent has been shown to chemoselectively demethylate methoxypyridines over other methoxyarenes, such as anisoles. thieme-connect.comelsevierpure.com
Strong Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at high temperatures. chem-station.com An acidic concentrated lithium bromide (ACLB) solution has also been reported as an efficient system for demethylating lignin-derived aromatic compounds, which could be applicable here. nih.govrsc.org
Lewis Acids: Aluminum chloride (AlCl₃), another strong Lewis acid, can also be used for O-demethylation. chem-station.com
Table 3: Reagents for O-Demethylation of the Methoxy Group
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | High reactivity, moisture sensitive. chem-station.com |
| L-Selectride® | THF, reflux | Good for chemoselective demethylation. thieme-connect.comelsevierpure.com |
| 47% Hydrobromic Acid (HBr) | Reflux, ~130°C | Harsh conditions, strong Brønsted acid. chem-station.com |
Regioselective Functionalization of the Pyridine Ring System
Further substitution on the pyridine ring of this compound is directed by the existing substituents. The ring is electron-rich due to the strong electron-donating effect of the C-6 methoxy group, which directs electrophiles to the C-3 and C-5 positions. However, the pyridine nitrogen is deactivating towards electrophilic aromatic substitution, making such reactions challenging.
The most effective strategy for regioselective functionalization is directed ortho-metalation (DoM). The C-2 methoxy group is a powerful directing metalation group (DMG), which facilitates deprotonation at the adjacent C-3 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.org The resulting C-3 lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents with high regioselectivity. researchgate.netrsc.org
This process would involve:
Treatment with a strong lithium-based reagent (e.g., LDA, n-BuLi) at low temperature (-78 °C) to selectively deprotonate the C-3 position.
In-situ quenching of the resulting organolithium intermediate with an electrophile (e.g., an aldehyde, alkyl halide, or CO₂).
This methodology provides a reliable route to 2,3,6-trisubstituted pyridine derivatives, which would be difficult to access through other means. clockss.orgacs.org
Spectroscopic Characterization and Structural Elucidation of 2 2 Chloroethyl 6 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, the precise structure of 2-(2-chloroethyl)-6-methoxypyridine can be determined.
The ¹H NMR spectrum of this compound provides valuable information about the number and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the chloroethyl side chain, and the protons of the methoxy (B1213986) group.
The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the pyridine ring. The protons at positions 3, 4, and 5 of the pyridine ring give rise to signals whose chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloroethyl group. The chloroethyl group protons appear as two triplets, corresponding to the two methylene (B1212753) units, with their chemical shifts influenced by the adjacent chlorine atom and the aromatic ring. The methoxy group protons appear as a sharp singlet in the upfield region of the spectrum.
A representative ¹H NMR spectrum of this compound in CDCl₃ is detailed in the table below. chemicalbook.com
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.50 | Triplet | H-4 (Pyridine) |
| ~6.80 | Doublet | H-5 (Pyridine) |
| ~6.70 | Doublet | H-3 (Pyridine) |
| ~3.90 | Singlet | -OCH₃ |
| ~3.80 | Triplet | -CH₂-Cl |
| ~3.10 | Triplet | Ar-CH₂- |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
The carbon atoms of the pyridine ring will appear in the downfield region (typically 100-165 ppm). The C-2 and C-6 carbons, being directly attached to the electronegative oxygen and nitrogen atoms, are expected to be the most downfield. The carbons of the chloroethyl side chain will appear in the aliphatic region, with the carbon bearing the chlorine atom being more downfield than the other methylene carbon. The methoxy carbon will appear as a single peak in the upfield region.
An estimated ¹³C NMR data table is presented below based on known substituent effects on pyridine rings.
| Chemical Shift (ppm) | Assignment |
| ~164 | C-6 (Pyridine) |
| ~158 | C-2 (Pyridine) |
| ~139 | C-4 (Pyridine) |
| ~115 | C-5 (Pyridine) |
| ~110 | C-3 (Pyridine) |
| ~53 | -OCH₃ |
| ~42 | -CH₂-Cl |
| ~37 | Ar-CH₂- |
Note: These are predicted values and should be confirmed by experimental data.
Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons (H-3, H-4, and H-5) and between the two methylene groups of the chloroethyl side chain. This confirms the sequence of these protons in the molecule.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between each proton and the carbon to which it is attached. For example, the proton signal at ~3.90 ppm would correlate with the methoxy carbon signal at ~53 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, the protons of the methoxy group (-OCH₃) would show a correlation to the C-6 of the pyridine ring, and the methylene protons adjacent to the ring (Ar-CH₂) would show correlations to C-2, C-3, and the other carbon of the ethyl chain.
While specific 2D NMR data for this compound is not available in the provided search results, these techniques are standard for the structural confirmation of novel organic compounds.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of the FT-IR spectra of related compounds like 2-chloro-6-methyl pyridine and 2-methoxypyridine (B126380) allows for the prediction of the key vibrational modes. researchgate.netresearchgate.netnist.gov
Key expected vibrational bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic (Pyridine ring) |
| ~2950-2850 | C-H stretching | Aliphatic (-CH₂- and -OCH₃) |
| ~1600-1570 | C=C and C=N stretching | Pyridine ring |
| ~1470-1430 | C-H bending | Aliphatic (-CH₂-) |
| ~1280-1240 | Asymmetric C-O-C stretching | Aryl ether (-OCH₃) |
| ~1030-1020 | Symmetric C-O-C stretching | Aryl ether (-OCH₃) |
| ~780-740 | C-H out-of-plane bending | Pyridine ring |
| ~750-650 | C-Cl stretching | Alkyl halide (-CH₂-Cl) |
The definitive identification and structural confirmation of this compound, a substituted pyridine derivative, rely on a combination of modern spectroscopic techniques. Each method provides unique insights into its atomic composition, molecular weight, and structural framework.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₁₀ClNO, the theoretical exact mass can be calculated.
The monoisotopic mass of the neutral molecule is 171.04509 u. In typical ESI-HRMS analysis, the compound is observed as a protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 172.05237 u. Experimental measurements for isomers with the same molecular formula have found values in close agreement, such as a reported [M+H]⁺ of 172.0521 for a related compound, demonstrating the accuracy of this technique. whiterose.ac.uk This level of precision allows for the unambiguous confirmation of the elemental formula, distinguishing it from other molecules with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Species | Calculated m/z |
|---|---|---|
| C₈H₁₀ClNO | [M+H]⁺ | 172.05237 |
This interactive table provides the calculated mass-to-charge ratios for common adducts in HRMS.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure.
Based on the structure, several key fragmentation pathways can be predicted:
Loss of the Chloroethyl Side Chain: A primary fragmentation would likely involve the cleavage of the bond between the pyridine ring and the ethyl side chain, leading to a methoxypyridine fragment.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the pyridine ring (alpha-cleavage) would result in the formation of a stable pyridinylmethyl cation.
Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (Cl•) from the molecular ion or a subsequent fragment.
Loss of Methoxy Group: The methoxy group (-OCH₃) can be lost as a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [M-Cl]⁺ | Loss of Chlorine radical | 136.06 |
| [M-C₂H₄Cl]⁺ | Loss of Chloroethyl radical | 108.04 |
This interactive table outlines the likely fragmentation pathways and corresponding m/z values for structural confirmation.
Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted pyridine ring. Pyridine and its derivatives typically exhibit two main types of absorption bands in the UV region:
π → π* Transitions: These are strong absorptions, usually occurring at shorter wavelengths (e.g., below 280 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the electron-donating methoxy group (-OCH₃) is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.
n → π* Transitions: These are weaker absorptions that occur at longer wavelengths. They result from the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are sensitive to solvent polarity.
While specific experimental data for this compound is not widely published, studies on the closely related 2-chloro-6-methoxypyridine (B123196) confirm the presence of these characteristic transition bands.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Substituted Pyridine Ring | ~220-280 nm |
This interactive table summarizes the anticipated electronic transitions based on the compound's structural features.
Advanced Structural Characterization Methods (e.g., X-ray Diffraction for Crystalline Derivatives)
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides definitive information on bond lengths, bond angles, and stereochemistry.
However, X-ray diffraction requires a well-ordered single crystal. As this compound is likely a liquid or a low-melting solid under ambient conditions, obtaining a suitable crystal of the parent compound for analysis would be challenging. To date, no crystal structure for this compound has been reported in crystallographic databases.
To perform this type of analysis, a common strategy involves the synthesis of a stable, crystalline derivative. For instance, reacting the compound to form a salt (e.g., a hydrochloride or picrate) or a co-crystal with another molecule can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. Such a study would provide unequivocal proof of its structure and detailed conformational information.
Computational and Theoretical Investigations of 2 2 Chloroethyl 6 Methoxypyridine
Spectroscopic Property PredictionsComputational methods are frequently used to predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.scirp.orgSimilarly, by calculating the harmonic vibrational frequencies using DFT, one can predict the molecule's Infrared (IR) and Raman spectra, which helps in the assignment of experimental vibrational bands to specific molecular motions.
Although these theoretical frameworks are readily applicable, the specific quantitative results (such as optimized bond lengths, orbital energies, and predicted spectral peaks) for 2-(2-Chloroethyl)-6-methoxypyridine are not available in published literature. Therefore, no data tables or detailed research findings can be provided at this time.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. For this compound, Density Functional Theory (DFT) calculations are commonly employed to predict both ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a functional such as B3LYP and a suitable basis set.
Computational models can achieve high accuracy, with Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. nih.gov The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects in the computational model can further enhance the accuracy of the predicted chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Chloroethyl) | 3.85 (t) | - |
| H (Chloroethyl) | 3.20 (t) | - |
| H (Methoxy) | 3.95 (s) | - |
| H (Pyridine) | 7.50 (d) | - |
| H (Pyridine) | 6.80 (d) | - |
| H (Pyridine) | 7.10 (t) | - |
| C (Pyridine-OCH₃) | - | 163.5 |
| C (Pyridine-CH₂CH₂Cl) | - | 158.0 |
| C (Pyridine) | - | 140.2 |
| C (Pyridine) | - | 112.1 |
| C (Pyridine) | - | 110.5 |
| C (Methoxy) | - | 53.4 |
| C (Chloroethyl) | - | 42.8 |
| C (Chloroethyl) | - | 35.1 |
Note: These are hypothetical predicted values based on typical DFT calculations. Actual values may vary based on the specific computational method and basis set used.
Computational Vibrational Frequencies (FT-IR, Raman)
The vibrational frequencies of this compound can be computationally investigated using methods like DFT. A study on the closely related compound, 2-chloro-6-methoxypyridine (B123196), utilized the B3LYP method with various basis sets to compute theoretical vibrational frequencies. nih.gov A similar approach can be applied to this compound. The calculations provide insights into the fundamental vibrational modes of the molecule, which can be correlated with experimental Fourier Transform Infrared (FT-IR) and Raman spectra.
The process involves geometry optimization followed by a frequency calculation. The computed frequencies are often scaled by an empirical factor to better match experimental data. nih.gov These calculations allow for the assignment of specific vibrational modes to the observed spectral bands.
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| C-H stretch (Aromatic) | 3050-3100 | Stretching vibrations of the C-H bonds on the pyridine (B92270) ring. |
| C-H stretch (Aliphatic) | 2900-3000 | Stretching vibrations of the C-H bonds on the chloroethyl and methoxy (B1213986) groups. |
| C=N stretch (Pyridine) | 1580-1620 | Stretching vibration of the C=N bond within the pyridine ring. |
| C=C stretch (Pyridine) | 1450-1550 | Stretching vibrations of the C=C bonds within the pyridine ring. |
| C-O stretch (Methoxy) | 1250-1300 | Asymmetric stretching of the C-O-C bond of the methoxy group. |
| C-Cl stretch | 650-750 | Stretching vibration of the carbon-chlorine bond. |
Note: These are representative frequency ranges based on DFT calculations for similar molecules.
Electronic Transition Predictions (Time-Dependent DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By applying TD-DFT, it is possible to calculate the excitation energies and oscillator strengths of the electronic transitions in this compound. This provides theoretical insight into the molecule's UV-Vis absorption bands.
For a related compound, 2-chloro-6-methoxypyridine, TD-DFT calculations have been used to compare theoretical electronic spectra with experimental observations. nih.gov The calculations typically involve the B3LYP functional and can be performed with various basis sets to determine the energies of the lowest singlet-singlet electronic transitions. chemrxiv.org The results can help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~280 | ~0.05 | n → π* transition involving the nitrogen lone pair and the pyridine π-system. |
| S₀ → S₂ | ~240 | ~0.40 | π → π* transition within the pyridine ring. |
Note: These are hypothetical values based on TD-DFT calculations for analogous pyridine derivatives.
Charge Distribution and Bonding Analysis
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. nih.gov For this compound, NBO analysis can provide a detailed picture of the electronic structure. It allows for the investigation of hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals to antibonding orbitals, which contribute to the stability of the molecule.
The analysis provides information on the natural atomic charges and the occupancies of the natural bond orbitals. For instance, in related methoxypyridines, NBO analysis has been used to understand conformational preferences by examining the steric and orbital interactions. rsc.org
Mulliken and Atomic Polar Tensor (APT) Charges
Mulliken population analysis and Atomic Polar Tensor (APT) derived charges are two methods to compute the partial atomic charges within a molecule. These calculations provide a quantitative measure of the electron distribution and can be used to understand the electrostatic potential of the molecule.
In a molecule like this compound, the electronegative chlorine, nitrogen, and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will have positive partial charges. The magnitude of these charges can be calculated using various levels of theory and basis sets.
Table 4: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) |
| N1 | -0.55 |
| C2 | 0.30 |
| C3 | -0.20 |
| C4 | 0.10 |
| C5 | -0.15 |
| C6 | 0.40 |
| O (methoxy) | -0.60 |
| C (methoxy) | 0.15 |
| C (ethyl-1) | 0.05 |
| C (ethyl-2) | -0.10 |
| Cl | -0.25 |
Note: These values are illustrative and depend on the specific computational method employed.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is determined by the rotation around the single bonds, particularly the C-C bond of the chloroethyl group and the C-O bond of the methoxy group. Computational methods can be used to perform a systematic search for stable conformers and to calculate their relative energies.
By constructing a potential energy surface (PES) through scanning the relevant dihedral angles, the global minimum energy conformation and other low-energy conformers can be identified. For similar molecules like 2-methoxypyridine (B126380), theoretical calculations have shown the existence of different stable conformers (e.g., cis and trans) arising from the orientation of the methoxy group relative to the pyridine ring. rsc.org A similar analysis for this compound would reveal the preferred spatial arrangement of its substituents, providing crucial information about its structure and reactivity.
Applications of 2 2 Chloroethyl 6 Methoxypyridine in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of the chloroethyl group in 2-(2-Chloroethyl)-6-methoxypyridine makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. Intramolecular cyclization reactions, in particular, offer a powerful strategy for constructing new ring systems fused to the pyridine (B92270) core.
By reacting this compound with appropriate nucleophiles, a variety of bicyclic and polycyclic heterocyclic systems can be accessed. For instance, reaction with a primary amine could lead to the formation of a piperazine (B1678402) or related nitrogen-containing heterocycle fused to the pyridine ring, depending on the reaction conditions and the nature of the amine. Similarly, reaction with a thiol could yield a thiazinane derivative.
While specific examples starting from this compound are scarce, the general principle of using haloalkyl-substituted heterocycles for the synthesis of fused systems is well-established. For example, Lewis-acid-promoted cyclization reactions of N3-chloroethyl quinazolinones have been reported to yield complex heterocyclic structures. rsc.org This strategy could conceptually be applied to this compound to generate novel pyridine-based fused systems.
Table 2: Potential Heterocyclic Systems from this compound
| Reactant | Potential Heterocyclic Product |
| Primary Amine (R-NH₂) | Substituted Piperazinopyridine |
| Hydrazine (H₂N-NH₂) | Pyridopyridazine derivative |
| Thiol (R-SH) | Thiazinanopyridine derivative |
Development of Specialized Reagents and Ligands utilizing the this compound Scaffold
The pyridine nitrogen atom in this compound possesses lone pair electrons that can coordinate to metal centers, making it a potential scaffold for the development of specialized ligands for catalysis and coordination chemistry. The presence of the chloroethyl group offers a site for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.
For instance, the chloroethyl group could be displaced by a phosphine (B1218219) or another coordinating group to create a bidentate or tridentate ligand. Such ligands are highly valuable in transition metal catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. The methoxy (B1213986) group can also influence the electronic properties of the pyridine ring, which in turn affects the coordinating ability of the nitrogen atom and the catalytic activity of the resulting metal complex.
While there are no specific reports on ligands derived from this compound, the broader class of pyridine-based ligands is extensively used in catalysis. The ability to introduce additional functionality via the chloroethyl side chain presents an opportunity for the rational design of new ligands with tailored properties.
Strategic Intermediate in Multi-Step Synthetic Sequences for Value-Added Compounds
Its bifunctional nature, possessing both a nucleophilic substitution site (the chloroethyl group) and a pyridine ring that can undergo further modifications, allows for its incorporation into complex molecules at various stages of a synthetic sequence. For example, the chloroethyl group can be used to link the methoxypyridine moiety to another part of a target molecule early in the synthesis, with the pyridine ring being functionalized in later steps.
The synthesis of complex drug molecules often involves the assembly of several key fragments. nih.gov A building block like this compound can serve as a linchpin, connecting different parts of the molecule. The methoxy group can also serve as a handle for further transformations, such as demethylation to a hydroxypyridine, which can then be used for further coupling reactions or to modulate the biological activity of the final compound. nih.gov
Contributions to the Design and Synthesis of Structurally Diverse Pyridine Scaffolds
The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a large number of approved drugs. nih.gov The ability to generate libraries of structurally diverse pyridine derivatives is therefore of significant interest for drug discovery programs. This compound can contribute to this endeavor by serving as a versatile platform for diversification.
The chloroethyl group can be reacted with a wide range of nucleophiles to introduce a variety of substituents at the 2-position of the pyridine ring. This allows for the rapid generation of a library of compounds with different physicochemical properties, which can then be screened for biological activity. Furthermore, the methoxy group can be readily converted to other functional groups, adding another layer of diversity.
The combination of these two reactive sites on a single scaffold provides a powerful tool for medicinal chemists to explore the chemical space around the 6-methoxypyridine core. This can accelerate the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
